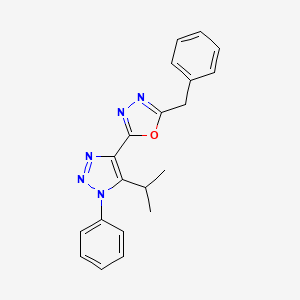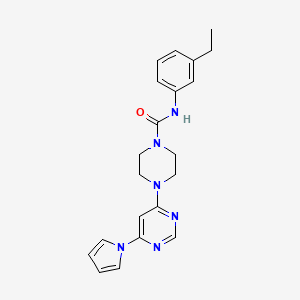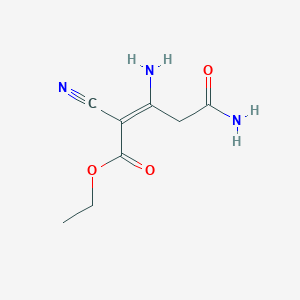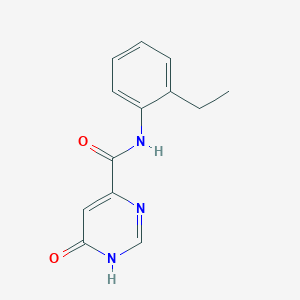![molecular formula C15H14F3N5O B2965144 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1788676-62-9](/img/structure/B2965144.png)
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea” belongs to the class of imidazopyrazoles and phenylureas. Imidazopyrazoles are a type of heterocyclic aromatic organic compound that have a wide range of applications in medicinal chemistry due to their diverse biological activities . Phenylureas are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .
Applications De Recherche Scientifique
Antiproliferative Agents Targeting p53 in NSCLC
The compound exhibits antiproliferative activities against non-small cell lung cancer (NSCLC) cell lines by targeting the p53 pathway. A study demonstrated the cytostatic activity of (imidazo[1,2-a]pyrazin-6-yl)ureas against NSCLC cell lines, suggesting a promising approach for reactivating mutant p53 in these cancer cells (Bazin et al., 2016).
Antibacterial Evaluation of Heterocyclic Compounds
Research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed for use as antibacterial agents, showed that eight compounds demonstrated high activities, indicating the potential for developing effective antibacterial agents (Azab et al., 2013).
Raf Kinase Inhibitors for Melanoma Treatment
A series of 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives were synthesized and evaluated for their antiproliferative activities against human melanoma cell lines. Several compounds showed competitive activities to sorafenib, highlighting their potential as melanoma therapeutics (Yu et al., 2010).
Novel Hydrogelation Properties
The compound's derivatives have been found to form hydrogels in various acidic conditions, with the gelation properties being tunable by anion identity. This suggests applications in materials science, particularly in designing hydrogels with specific physical properties (Lloyd & Steed, 2011).
Synthesis of Pyrazolo and Triazine Derivatives
Research into synthesizing pyrazolo[5,1-c]triazines and other derivatives containing the benzofuran moiety highlights the compound's utility in creating a diverse array of heterocyclic compounds with potential pharmacological applications (Abdelhamid et al., 2012).
Phosphorane Derivatives Synthesis
The compound's utility in synthesizing novel phosphoranes containing urea derivatives demonstrates its versatility in chemical syntheses, with implications for further pharmacological and materials science research (Afshar & Islami, 2009).
Orientations Futures
Mécanisme D'action
Mode of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to exhibit various biological activities . The compound’s interaction with its targets and the resulting changes would need to be determined through further study.
Biochemical Pathways
Given the structural similarity to imidazo[1,2-a]pyridines, it is possible that similar pathways may be affected
Analyse Biochimique
Biochemical Properties
This compound has been studied for its potential as an inhibitor of mTOR, a key protein involved in cell growth and proliferation . It interacts with the mTOR protein, potentially affecting its function
Cellular Effects
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has shown significant anti-proliferative activity against non-small cell lung cancer A549 and H460 . It has been observed to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with mTOR. It acts as an ATP-competitive inhibitor, potentially disrupting the function of mTOR and affecting cell proliferation
Temporal Effects in Laboratory Settings
It has shown significant anti-proliferative activity in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has shown obvious anticancer effects in established nude mice A549 xenograft model .
Propriétés
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)11-1-3-12(4-2-11)21-14(24)19-7-8-22-9-10-23-13(22)5-6-20-23/h1-6,9-10H,7-8H2,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSVWUBCYHNLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)
![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)

![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)



![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965082.png)
![2-[[1-(2-Methylpropylsulfonyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)
![4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide](/img/structure/B2965084.png)
